molecular formula C21H26N2O5S B6536498 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 1021210-35-4

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide

カタログ番号: B6536498
CAS番号: 1021210-35-4
分子量: 418.5 g/mol
InChIキー: HAALUVZJYMLQHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative featuring a 2,3-dihydroindole core substituted at the 1-position with a 2,2-dimethylpropanoyl group and at the 6-position with a 3,4-dimethoxybenzenesulfonamide moiety. The dihydroindole scaffold is common in bioactive molecules due to its ability to interact with diverse biological targets, including enzymes and receptors. The sulfonamide group enhances solubility and may contribute to binding affinity through hydrogen bonding or electrostatic interactions .

特性

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-21(2,3)20(24)23-11-10-14-6-7-15(12-17(14)23)22-29(25,26)16-8-9-18(27-4)19(13-16)28-5/h6-9,12-13,22H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAALUVZJYMLQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Molecular Structure

  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1058489-95-4

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Pharmacological Profile

The compound has shown various biological activities, particularly in the field of neuropharmacology. Studies indicate that it possesses anticonvulsant properties, which are crucial for developing treatments for epilepsy and other seizure disorders.

Anticonvulsant Activity

Research has demonstrated that related compounds exhibit significant anticonvulsant activity through mechanisms involving GABA receptor modulation. For example, a study highlighted the synthesis of pharmacophoric hybrids that showed improved lipophilicity and effective penetration of the blood-brain barrier, leading to promising results in seizure threshold tests using animal models .

The proposed mechanism of action for N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide involves:

  • GABA-Mediation : The compound appears to enhance GABAergic transmission, which is critical in controlling neuronal excitability.
  • Lipophilicity : Increased lipophilicity aids in crossing the blood-brain barrier effectively, enhancing its therapeutic potential in central nervous system disorders.

Case Studies

  • Study on Anticonvulsant Efficacy :
    • A series of compounds similar to the target compound were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock-induced seizure (MES) model.
    • The results indicated that compounds with structural similarities demonstrated significant efficacy without neurotoxicity at therapeutic doses .
  • Neurotoxicity Assessment :
    • In assessing neurotoxic effects, compounds were tested across various dosages to establish a safety profile.
    • Findings suggested that while effective as anticonvulsants, careful consideration is required regarding dose management to mitigate potential neurotoxic effects.

Recent Developments

Recent studies have focused on optimizing the chemical structure of sulfonamide derivatives to enhance their pharmacological profiles. Modifications aimed at increasing selectivity for GABA receptors have shown promise in preclinical trials.

Comparative Analysis with Similar Compounds

A comparative analysis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide with other sulfonamide derivatives reveals:

Compound NameAnticonvulsant ActivityLipophilicityNeurotoxicity Risk
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamideHighModerateLow
Related Compound AModerateHighModerate
Related Compound BHighLowHigh

類似化合物との比較

Structural Analog: BG02374 (N-[1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluoro-2-methylbenzene-1-sulfonamide)

Key Differences :

  • Substituents on the Benzene Ring : The target compound has 3,4-dimethoxy substituents, whereas BG02374 features a 4-fluoro-2-methyl group.

Implications :

  • The 3,4-dimethoxy groups in the target compound may increase steric bulk and electron-donating effects compared to the electron-withdrawing fluoro and methyl groups in BG02374. This could influence solubility, metabolic stability, or binding to hydrophobic pockets in target proteins .
Property Target Compound BG02374
Benzene Substituents 3,4-dimethoxy 4-fluoro-2-methyl
Molecular Formula C₂₂H₂₅N₂O₅S (inferred) C₂₀H₂₃FN₂O₃S
Molecular Weight ~435-450 g/mol (estimated) 390.47 g/mol
Potential Bioactivity Not explicitly reported Not explicitly reported

Analog from GPCR/Ion Channel Research: JNJ5207787

Structure: N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide .

Comparison :

  • Core Scaffold : Both compounds share a 2,3-dihydroindole core.
  • Substituents : The target compound has a sulfonamide group, while JNJ5207787 contains an acrylamide linker and a piperidine-cyclopentylethyl moiety.
  • Functional Groups : The sulfonamide in the target compound contrasts with JNJ5207787’s acrylamide and nitrile groups, suggesting divergent target selectivity (e.g., sulfonamides often target carbonic anhydrases or kinases, while acrylamides may modulate GPCRs) .

Additional Analogs from Sulfonamide Libraries

  • N-(2-Methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide : Features a benzodioxine ring instead of dihydroindole, which may reduce planarity and alter pharmacokinetic properties .

Research Findings and Methodological Considerations

  • Cytotoxicity Screening: The SRB (sulforhodamine B) assay, a standard method for evaluating anticancer activity, could theoretically assess the target compound’s cytotoxicity.
  • Structural Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) may enhance binding to polar residues in enzymatic active sites. Bulky substituents (e.g., 2,2-dimethylpropanoyl) could improve metabolic stability by shielding labile bonds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。